3-(2'-chlorophenyl)-4-chloro-1H-pyrazole 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14129206
InChI: InChI=1S/C9H6Cl2N2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13)
SMILES:
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol

3-(2'-chlorophenyl)-4-chloro-1H-pyrazole

CAS No.:

Cat. No.: VC14129206

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

3-(2'-chlorophenyl)-4-chloro-1H-pyrazole -

Specification

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
IUPAC Name 4-chloro-5-(2-chlorophenyl)-1H-pyrazole
Standard InChI InChI=1S/C9H6Cl2N2/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,(H,12,13)
Standard InChI Key WCJFZHFULFWVBF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=NN2)Cl)Cl

Introduction

3-(2'-Chlorophenyl)-4-chloro-1H-pyrazole: A Synthesis of Structural, Synthetic, and Functional Insights

Synthesis Methods

Pyrazole derivatives with chloro substituents are typically synthesized via cyclocondensation or nucleophilic substitution. For 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole, plausible routes include:

Pathway 1: Cyclocondensation of Hydrazine Derivatives

  • Hydrazine Intermediate: Reaction of 2'-chlorobenzaldehyde with hydrazine hydrate to form hydrazone.

  • Cyclocondensation: Treatment with diketones (e.g., 1,3-diketones) under acidic conditions to form pyrazole core.

  • Chlorination: Introduction of 4-Cl via electrophilic substitution (e.g., using POCl₃ or Cl₂ in presence of Lewis acids).

Example from Literature:

  • 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole was synthesized via hydrazine-based cyclocondensation with subsequent functionalization .

Pathway 2: Nucleophilic Aromatic Substitution

  • Pyrazole Core Formation: Synthesis of 4-chloropyrazole (e.g., from 4-chloro-1H-pyrazole ).

  • Cross-Coupling: Suzuki or Buchwald–Hartwig amination to attach 2'-chlorophenyl group.

Catalytic Systems:

Reaction TypeCatalystConditions
Suzuki CouplingPd(PPh₃)₄Na₂CO₃, DMF, reflux
Buchwald–HartwigPd₂(dba)₃, XantphosToluene, 110°C

Spectroscopic Data

PropertyExpected Values (Based on Analogs)
¹H NMRδ 6.5–7.5 (aromatic H), δ 5.0–6.0 (pyrazole NH)
¹³C NMRδ 120–140 (aromatic carbons), δ 130–150 (pyrazole C-3, C-4)
IRN–H stretch (pyrazole) at ~3200 cm⁻¹; C–Cl at ~600–800 cm⁻¹
UV-Visλ_max ~250–300 nm (π→π* transitions in pyrazole/phenyl system)

Thermal Stability

Pyrazoles with electron-withdrawing groups (e.g., Cl) typically exhibit higher thermal stability. 4-Chloro-1H-pyrazole sublimes under X-ray irradiation, suggesting volatility .

ActivityCompoundMechanism
AntimicrobialIndeno-pyrazoles Disruption of bacterial/fungal membranes
Antiviral1-(4-Chlorophenyl)-N-formyl-4-hydroxy-1H-pyrazole-3-carbohydrazide Inhibition of HCV RNA replication
Enzyme InhibitionPyrazole sulfonamides Targeting acetohydroxy acid synthase (AHAS)

Crystallographic Insights

Pyrazole derivatives often form hydrogen-bonded networks. For example:

  • 4-Chloro-1H-pyrazole exhibits N–H⋯N dimerization and crystallographic proton disorder .

  • 3-(4-Chlorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole features π–π stacking and C–H⋯Cl interactions .

For 3-(2'-chlorophenyl)-4-chloro-1H-pyrazole, similar non-covalent interactions are expected, with the 2'-Cl phenyl group potentially influencing packing geometry.

Applications and Future Directions

  • Pharmaceuticals: Potential as intermediates for antiviral or anticancer agents, leveraging pyrazole’s bioactivity profile .

  • Agrochemicals: Analogous to AHAS inhibitors in herbicides .

  • Materials Science: Use in π-conjugated systems or fluorophores due to electron-deficient pyrazole core.

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